molecular formula C10H9ClN2S B2679047 4-(4-chlorophenyl)-N-methyl-1,3-thiazol-2-amine CAS No. 21344-78-5

4-(4-chlorophenyl)-N-methyl-1,3-thiazol-2-amine

Cat. No.: B2679047
CAS No.: 21344-78-5
M. Wt: 224.71
InChI Key: IGABRTJMXKNZKJ-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-N-methyl-1,3-thiazol-2-amine is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-N-methyl-1,3-thiazol-2-amine typically involves the following steps:

  • Formation of Thiazole Ring: : The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For this compound, 4-chlorophenacyl bromide can be reacted with thiourea to form the thiazole ring.

  • N-Methylation: : The resulting thiazole derivative can then be subjected to N-methylation using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : The compound can undergo nucleophilic substitution reactions due to the presence of the chlorophenyl group. Common reagents include nucleophiles such as amines or thiols.

  • Oxidation and Reduction: : The thiazole ring can be oxidized or reduced under specific conditions. For example, oxidation with hydrogen peroxide can lead to the formation of sulfoxides or sulfones.

  • Coupling Reactions: : The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Coupling Reactions: Palladium catalysts (Pd/C) with bases like potassium carbonate (K₂CO₃) in solvents such as toluene or ethanol.

Major Products

    Substitution Products: Depending on the nucleophile, products can include various substituted thiazoles.

    Oxidation Products: Sulfoxides or sulfones.

    Coupling Products: Biaryl or diaryl thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-chlorophenyl)-N-methyl-1,3-thiazol-2-amine is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound has shown potential as a pharmacophore in the design of new drugs. Its thiazole ring is a common motif in many bioactive molecules, and modifications of this compound can lead to the discovery of new therapeutic agents with antimicrobial, anti-inflammatory, or anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-N-methyl-1,3-thiazol-2-amine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The thiazole ring can engage in hydrogen bonding or π-π interactions with biological macromolecules, influencing their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)-1,3-thiazol-2-amine: Lacks the N-methyl group, which can affect its reactivity and biological activity.

    4-(4-Bromophenyl)-N-methyl-1,3-thiazol-2-amine:

    4-(4-Chlorophenyl)-N-ethyl-1,3-thiazol-2-amine: The presence of an ethyl group instead of a methyl group can influence the compound’s properties and interactions.

Uniqueness

The presence of both the chlorophenyl group and the N-methyl group in 4-(4-chlorophenyl)-N-methyl-1,3-thiazol-2-amine makes it unique in terms of its chemical reactivity and potential applications. These functional groups can significantly influence the compound’s behavior in various chemical reactions and its interactions with biological targets.

Properties

IUPAC Name

4-(4-chlorophenyl)-N-methyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2S/c1-12-10-13-9(6-14-10)7-2-4-8(11)5-3-7/h2-6H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGABRTJMXKNZKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=CS1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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